3-Bromo-2-(2-chlorophenoxy)pyridine
Overview
Description
“3-Bromo-2-(2-chlorophenoxy)pyridine” is a chemical compound with the CAS Number: 1215809-13-4 . It has a molecular weight of 284.54 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Properties
- Arylation via Pd-Catalyzed Suzuki Cross-Coupling Reaction : 2-bromo-4-chlorophenyl-2-bromobutanoate, a derivative similar to 3-Bromo-2-(2-chlorophenoxy)pyridine, was synthesized and further modified to produce various derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. The electronic and non-linear optical (NLO) properties of these compounds were studied using Frontier molecular orbital analysis, suggesting potential applications in material science and electronics (Nazeer et al., 2020).
Catalysis and Surface Chemistry
- Generation of Acid Sites on Surfaces : The acidic properties of silica doped with various cations, including pyridine, were studied to understand the generation of Lewis and Brønsted acid sites. The study found that dopant cations on the silica surface can generate these acid sites, indicating the role of pyridine derivatives in modifying surface chemistry and catalysis (Connell & Dumesic, 1987).
Heterocyclic Chemistry and Derivative Synthesis
- Indirect Electrochemical Radical Cyclization : A procedure for the electrochemical radical cyclization of bromo acetals, involving a compound structurally related to this compound, was developed. This method, using chloro(pyridine)cobaloxime(III), highlights the role of such compounds in synthesizing complex molecular structures under neutral conditions, with potential applications in pharmaceutical and organic chemistry (Inokuchi et al., 1994).
Material Science and Surface Modification
- Inhibition of Metal Corrosion : Imidazo[4,5-b]pyridine derivatives, similar to this compound, were evaluated for their performance in inhibiting mild steel corrosion. The study utilized various analytical techniques, highlighting the potential of such compounds in protecting industrial materials against corrosion (Saady et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2-(2-chlorophenoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHSGSRIFOMKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294244 | |
Record name | 3-Bromo-2-(2-chlorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215809-13-4 | |
Record name | 3-Bromo-2-(2-chlorophenoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215809-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-(2-chlorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-(2-chlorophenoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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